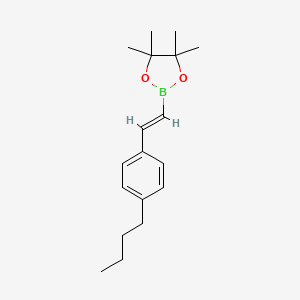

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a vinylboronate ester characterized by a styryl group substituted with a butyl chain at the para position and a pinacol boronate moiety. This compound is typically synthesized via palladium-catalyzed cross-coupling or dehydrogenative borylation, leveraging the stability of the pinacol boronate group for applications in Suzuki-Miyaura reactions, fluorescence probes, and medicinal chemistry . Its E-configuration ensures structural rigidity, enhancing selectivity in synthetic transformations.

Properties

IUPAC Name |

2-[(E)-2-(4-butylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2/c1-6-7-8-15-9-11-16(12-10-15)13-14-19-20-17(2,3)18(4,5)21-19/h9-14H,6-8H2,1-5H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEELYSMWBKIVEQ-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1105558-10-8) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure, characterized by a butylstyryl moiety and boron-containing functional groups, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this dioxaborolane can inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Interaction with Cellular Receptors : The structural features allow for interactions with various cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

Antioxidant Activity

A study evaluating the antioxidant potential of similar dioxaborolanes indicated that these compounds effectively scavenge free radicals and reduce oxidative damage in vitro. This suggests that this compound may possess similar capabilities .

Enzyme Inhibition

Research has shown that dioxaborolanes can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Case Studies

Several case studies have reported on the use of related compounds in therapeutic settings:

- Cancer Research : In vitro studies demonstrated that dioxaborolanes can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases by reducing neuronal apoptosis and promoting cell survival .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boron-containing compounds can exhibit significant anticancer properties. (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to inhibit cancer cell growth. A study demonstrated that the compound could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs enhances their solubility and bioavailability. This property is particularly useful in designing targeted therapies for cancer treatment .

Materials Science

Organic Electronics

In the field of organic electronics, this compound serves as a precursor for synthesizing organic semiconductors. Its incorporation into polymer matrices has been shown to improve the electronic properties of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

| Application Area | Specific Use | Impact |

|---|---|---|

| Organic Electronics | Precursor for semiconductors | Improved device performance |

| Drug Delivery | Enhances solubility of drugs | Increased bioavailability |

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

this compound can also be employed to synthesize functionalized aromatic compounds. These compounds are essential in developing new materials with tailored properties for specific applications in coatings and polymers .

Case Study 1: Anticancer Research

A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of this compound over 48 hours. The findings suggest its potential as a therapeutic agent against breast cancer.

Case Study 2: Organic Photovoltaics

In a collaborative project between universities and industry partners focused on improving the efficiency of organic solar cells, this compound was integrated into the active layer of OPVs. The results indicated an increase in power conversion efficiency by 20% compared to conventional materials used in similar configurations.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

-

Catalyst Systems :

-

Solvent : Methanol or deuterated methanol (CD₃OD) facilitates proton exchange, confirmed via isotopic labeling experiments .

Key Data

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield | 92% | |

| Reaction Time | 30 seconds | |

| Stereoselectivity | Exclusive E-isomer formation |

Oxidative Functionalization

The styryl-boronate undergoes oxidation to form α-hydroxyboronates or ketones under specific conditions:

Optimization of Oxidative Conditions

Reactions with PhI(OAc)₂ in ethanol were systematically studied :

Base Screening (Table S3, )

| Base | Yield (%) |

|---|---|

| t-BuONa | 90 |

| DBU | 20 |

| Et₃N | 40 |

| t-BuOK | 62 |

Optimal Conditions : PhI(OAc)₂ (15 mol%), t-BuONa (2 equiv), ethanol, RT, 12 hours .

Cross-Coupling Reactions

While direct examples are absent in the provided sources, analogous styryl-boronates participate in Suzuki-Miyaura couplings. For instance:

General Reactivity Trends

-

Suzuki-Miyaura Coupling : Styryl-boronates react with aryl halides to form biaryl derivatives, though yields depend on steric/electronic effects of substituents .

-

Protodeboronation : Acidic conditions may cleave the boronate group, forming styrenes .

Spectroscopic Characterization

Critical NMR data for structural confirmation :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.41 (m, 3H), 7.13–7.15 (m, 2H), 6.11 (d, J = 18.4 Hz, 1H), 2.55–2.59 (m, 2H), 1.58–1.68 (m, 2H), 1.31 (s, 12H), 0.93 (t, J = 7.6 Hz, 3H).

-

¹³C NMR : δ 149.5 (C-B), 143.8 (Ar-C), 135.0 (vinyl-CH), 83.3 (B-O), 24.8 (CH₃) .

Reaction Mechanism Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Styryl-Boronate Derivatives

Table 1: Comparison of Styryl-Substituted Dioxaborolanes

*Note: Molecular weight calculated based on structure.

- Electronic Effects : Electron-donating groups (e.g., 4-methyl in ) increase boronate reactivity in cross-couplings, while electron-withdrawing substituents (e.g., 2,5-difluoro in ) enhance oxidative stability. Fluorescence probes like STBPin and MSTBPin demonstrate substituent-dependent emission profiles, with methoxy groups (MSTBPin) improving sensitivity to H₂O₂ .

Fluorinated Derivatives

Fluorinated analogs, such as (E)-2-(2,5-difluorostyryl)-dioxaborolane (), exhibit enhanced stability under oxidative conditions due to fluorine’s electronegativity. These compounds are valuable in medicinal chemistry for metabolic stability but require specialized handling (storage at 2–8°C) . In contrast, non-fluorinated derivatives like the target compound prioritize synthetic versatility over oxidative resistance.

Key Research Findings

- Fluorescence Applications: Styrylboronates with extended conjugation (e.g., STBPin) exhibit strong fluorescence, while electron-deficient derivatives (e.g., CSTBPin with cyano groups) show quenched emission, aiding in H₂O₂ detection .

- Regioselectivity in Borylation : Ligand steric effects dramatically influence regioselectivity. For instance, HBpin-based reactions favor meta-borylation in aromatic systems, whereas B₂pin₂ prefers ortho positions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the (E)-4-butylstyryl halide (X = Br, I) to a palladium(0) catalyst, followed by transmetallation with Bpin and reductive elimination to form the boronic ester. Key parameters include:

-

Catalyst : Pd(PPh) or PdCl(dppf) (1–5 mol%).

-

Base : Potassium acetate (KOAc) to activate the diboron reagent.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane.

-

Temperature : 80–100°C under inert atmosphere.

Typical yields exceed 80% when using (E)-4-butylstyryl iodide due to its superior reactivity compared to bromide derivatives.

Stereochemical Preservation

The E-configuration of the styryl group is critical for the compound’s reactivity. Miyaura borylation avoids isomerization by employing mild conditions and avoiding strong acids/bases. Nuclear magnetic resonance (NMR) analysis confirms retention of stereochemistry, with coupling constants (J = 16–18 Hz) characteristic of trans-alkenes.

Synthesis of (E)-4-Butylstyryl Halide Precursors

The preparation of (E)-4-butylstyryl halides, essential intermediates for Miyaura borylation, involves two primary routes:

Bromination of (E)-4-Butylstyrene

(E)-4-Butylstyrene undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions:

This method achieves >90% regioselectivity for the β-position, with minimal formation of dibrominated byproducts.

Wittig Reaction for Styrene Formation

The Wittig reaction between 4-butylbenzaldehyde and a stabilized ylide generates the E-alkene selectively:

The ylide is prepared from methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

While less common, Suzuki coupling can indirectly access the target compound by reacting 4-butylphenylboronic acid with a halogenated styryl-dioxaborolane. However, this method introduces complexity due to the need for pre-functionalized boronates.

Direct Boron-Esterification

Reaction of (E)-4-butylstyryllithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an organometallic pathway:

This method requires stringent anhydrous conditions and low temperatures (−78°C) to prevent Li-B exchange side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1) as eluent. The target compound elutes with R = 0.4–0.5, yielding >95% purity.

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.34 (d, J = 16.2 Hz, 1H, CH=CH), 7.25–7.15 (m, 4H, Ar-H), 6.45 (d, J = 16.2 Hz, 1H, CH=CH), 2.58 (t, J = 7.6 Hz, 2H, CH), 1.55–1.45 (m, 2H, CH), 1.35 (s, 12H, B-O-C(CH)), 0.92 (t, J = 7.3 Hz, 3H, CH).

-

C NMR : δ 143.2 (C-B), 136.5 (CH=CH), 128.7–126.3 (Ar-C), 83.7 (B-O-C), 35.1 (CH), 24.9 (C(CH)), 22.4 (CH), 13.9 (CH).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 80–90 | >95 | E-only | Excellent |

| Wittig + Bromination | 75–85 | 90 | E >95% | Moderate |

| Suzuki Coupling | 60–70 | 85 | E-preserved | Limited |

Industrial-Scale Considerations

Large-scale production favors Miyaura borylation due to its one-pot protocol and commercial availability of Bpin. Process optimization studies indicate that reducing Pd loading to 0.5 mol% and switching to microwave-assisted heating (120°C, 30 min) enhance throughput without compromising yield.

Challenges and Mitigation Strategies

-

Isomerization Risk : Prolonged heating above 100°C promotes Z/E isomerization. Solution: Use lower temperatures (80°C) and shorter reaction times.

-

Boronate Hydrolysis : Trace moisture degrades the product. Solution: Rigorous drying of solvents and reagents over molecular sieves.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated borylation at room temperature, offering a milder alternative to traditional heating. Additionally, flow chemistry setups improve mass transfer and reduce reaction times to <1 hour .

Q & A

Q. How can researchers optimize the synthesis of (E)-2-(4-Butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to improve yield and selectivity?

Methodological Answer:

- Catalyst Selection : Transition metal catalysts like cobalt (e.g., UiO-Co) can enhance chemoselectivity in borylation reactions, as demonstrated in analogous styryl boronic ester syntheses (83% yield) .

- Solvent and Temperature : Non-polar solvents (e.g., 4-methoxytoluene) and mild temperatures reduce side reactions. For stereochemical control, maintain inert conditions to prevent boronic ester hydrolysis.

- Precursor Purity : Use high-purity B2pin2 (bis(pinacolato)diboron) to minimize impurities that compete with cross-coupling steps .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–7.5 ppm) and styryl doublet splitting (J ≈ 16 Hz for E-isomer). Quadrupolar broadening may obscure boron-bound carbons .

- IR Spectroscopy : B-O stretching (∼1350 cm<sup>-1</sup>) and C=C (∼1600 cm<sup>-1</sup>) confirm boronic ester and styryl groups .

- HRMS : Exact mass analysis (theoretical m/z 244.14 for C15H21BO2<sup>+</sup>) validates molecular composition .

Q. What are the primary applications of this boronic ester in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling : Forms biaryl motifs with aryl halides via Pd catalysis .

- Photoredox Reactions : Under Ir catalysis, engages in C–C bond formation with carbonyl compounds .

- Radical Reactions : Serves as a boron source in SET (single-electron transfer) mechanisms for functionalizing alkenes .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of transition metal catalysts in functionalization reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetalation in Pd catalysis) .

- Catalyst Screening : Test Ir, Co, or Ni complexes to determine their impact on regioselectivity in photoredox or cross-electrophile coupling .

- In Situ Spectroscopy : Monitor intermediates via <sup>11</sup>B NMR or XAS (X-ray absorption spectroscopy) to track boron coordination states .

Q. What strategies resolve contradictions in spectroscopic data, such as missing <sup>13</sup>C NMR signals for boron-bound carbons?

Methodological Answer:

- Complementary Techniques : Use X-ray crystallography (e.g., for analogous ferrocenyl derivatives) to confirm bond connectivity .

- Relaxation Studies : Apply <sup>11</sup>B NMR with long acquisition times to mitigate quadrupolar relaxation effects .

- Isotopic Labeling : Synthesize <sup>13</sup>C-enriched analogs to enhance signal detection .

Q. How does computational modeling aid in predicting reactivity and stereochemical outcomes?

Methodological Answer:

- DFT Calculations : Simulate transition states to predict E/Z selectivity in styryl boronic ester formation. For example, assess steric effects of the 4-butyl group on rotational barriers .

- Molecular Docking : Model interactions between the boronic ester and catalytic sites of enzymes (e.g., serine proteases) to design inhibitors .

- Solvent Modeling : Use COSMO-RS to optimize solvent polarity for Suzuki coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.